N-prop-2-ynylbutan-1-amine;hydrochloride
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Overview
Description
N-prop-2-ynylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is an aliphatic amine derivative, characterized by the presence of a prop-2-ynyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-ynylbutan-1-amine;hydrochloride typically involves the reaction of butan-1-amine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-prop-2-ynylbutan-1-amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted amines.
Scientific Research Applications
N-prop-2-ynylbutan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-prop-2-ynylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-propylbutan-1-amine: Similar structure but lacks the alkyne group.
N-ethylbutan-1-amine: Similar structure with an ethyl group instead of a prop-2-ynyl group.
N-methylbutan-1-amine: Similar structure with a methyl group instead of a prop-2-ynyl group.
Uniqueness
N-prop-2-ynylbutan-1-amine;hydrochloride is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar amines and contributes to its specific applications in research and industry.
Properties
CAS No. |
66366-18-5 |
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Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
N-prop-2-ynylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-3-5-7-8-6-4-2;/h2,8H,3,5-7H2,1H3;1H |
InChI Key |
BEHVQFMEKLWZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC#C.Cl |
Origin of Product |
United States |
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